(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol
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Overview
Description
(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a chloro group, a methyl group, and a sulfanyl-methyl group attached to a pyrazole ring, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation can be achieved through electrophilic substitution reactions. For instance, chlorination might be done using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while methylation can be carried out using methyl iodide (CH₃I) in the presence of a base.
Attachment of the Sulfanyl-Methyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiol derivative, such as 4-methylbenzenethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrazole derivatives
Substitution: Amino or alkoxy pyrazole derivatives
Scientific Research Applications
(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and sulfanyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol: Lacks the sulfanyl-methyl group, which may reduce its reactivity and biological activity.
(5-Chloro-1-methyl-3-{[(4-methylphenyl)thio]-methyl}-1H-pyrazol-4-yl)methanol: Similar structure but with a thioether instead of a sulfanyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both chloro and sulfanyl-methyl groups in (5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol makes it a unique compound with distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
[5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-6,17H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDIMBCGWNMSOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CO)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377146 |
Source
|
Record name | 3L-630S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318234-43-4 |
Source
|
Record name | 3L-630S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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